molecular formula C18H20N2O4S B13368789 N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide

N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide

Cat. No.: B13368789
M. Wt: 360.4 g/mol
InChI Key: PGSJTTKGSUHLFE-UHFFFAOYSA-N
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Description

N-{4-[(Propionylanilino)sulfonyl]phenyl}propanamide is a sulfonamide-linked propanamide derivative characterized by a phenylpropanamide core connected via a sulfonamide bridge to a propionylanilino group. The propionylanilino moiety consists of an aniline (C₆H₅NH) substituted with a propionyl group (COCH₂CH₃) at the amino position. This structural configuration enhances lipophilicity and metabolic stability compared to acetylated analogues, making it a candidate for pharmaceutical applications requiring prolonged bioavailability . While its exact pharmacological profile remains under investigation, its design aligns with sulfonamide-based compounds targeting enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-[phenyl(propanoyl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C18H20N2O4S/c1-3-17(21)19-14-10-12-16(13-11-14)25(23,24)20(18(22)4-2)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,19,21)

InChI Key

PGSJTTKGSUHLFE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide typically involves the reaction of 4-aminobenzenesulfonamide with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with propionic anhydride to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonamide Substituents

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Yield Reference
N-{4-[(Propionylanilino)sulfonyl]phenyl}propanamide C₁₉H₂₁N₂O₄S* 377.45* Propionylanilino sulfonyl Under investigation N/A -
N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide C₁₇H₁₈N₂O₄S 346.40 Acetamido sulfonyl Pharmaceutical intermediate 76% (Step yield)
N-[(4-Methylphenyl)sulfonyl]propanamide C₁₀H₁₃NO₃S 227.28 Methyl sulfonyl Not reported Up to 99%
  • The methylphenyl sulfonyl derivative (CAS 58821-25-3) exhibits simplified synthesis (99% yield) but lacks reported biological activity, suggesting its utility as a structural template .

Piperidine-Containing Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ 276.38 Piperidinyl, methoxymethyl Analgesic (high safety margin)
3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide C₂₁H₂₇N₃O₃S 401.52 Benzylpiperidinyl, sulfamoyl CXCR2 antagonist (IC₅₀: 49±10 nM)
  • Key Differences :
    • Piperidine-containing derivatives (e.g., fentanyl analogues) exhibit potent opioid receptor binding due to the piperidine ring’s conformational flexibility .
    • The benzylpiperidinyl-sulfamoyl hybrid (CAS 839717-56-5) demonstrates CXCR2 antagonism, indicating versatility in targeting inflammatory pathways .

Thio-Linked and Sulfamoyl Propanamides

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
N-{4-[(Acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide C₁₇H₁₉N₃O₄S₂ 393.48 Thio-aminophenyl, acetamido Not reported
3-(N-(4-Methylphenyl)sulfonyylanilino)propanoic acid C₁₆H₁₇NO₄S 319.38 Methylphenyl sulfonyl, propanoic acid NSC-144449 (experimental compound)
  • Propanoic acid substitution (CAS 65148-06-3) shifts the compound’s polarity, impacting solubility and excretion kinetics .

Substituent Effects on Physicochemical and Pharmacological Properties

  • Lipophilicity : Propionyl groups (C₃H₅O) increase logP compared to acetyl (C₂H₃O), favoring blood-brain barrier penetration in CNS-targeted drugs .
  • Metabolic Stability : Sulfamoyl and piperidine groups reduce cytochrome P450-mediated degradation, extending half-life .
  • Target Specificity : Sulfonamide bridges enhance hydrogen bonding with enzymes (e.g., carbonic anhydrase), while aryl groups optimize receptor binding pockets .

Biological Activity

N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide, a compound with significant potential in pharmacology, has garnered attention due to its biological activity. This article aims to provide a comprehensive overview of the biological properties of this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

The chemical structure of N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide can be represented as follows:

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol

The compound features a sulfonamide group, which is known for its role in enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research has indicated that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains and fungal pathogens. A study demonstrated that sulfonamide derivatives showed potent activity against Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .

Enzyme Inhibition

N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide is hypothesized to act as an inhibitor for specific enzymes. Sulfonamides generally inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This mechanism suggests that the compound could possess antibacterial properties by disrupting bacterial growth .

Case Studies

  • In Vitro Studies : A series of experiments were conducted to evaluate the efficacy of sulfonamide derivatives, including N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide, against standard strains of bacteria. The results indicated a dose-dependent response in inhibiting bacterial growth, supporting the potential use of this compound in antimicrobial therapies.
  • Molecular Docking Studies : Computational studies involving molecular docking simulations have been performed to predict the binding affinity of N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide to target enzymes. These studies revealed significant interactions between the compound and the active sites of target enzymes, suggesting a strong potential for therapeutic applications .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic agent. Preliminary toxicological assessments indicate that while some sulfonamide derivatives can exhibit cytotoxic effects at high concentrations, N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide showed a favorable safety margin in initial studies .

Comparative Analysis

To provide further insight into the biological activity of N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide, a comparative analysis with related compounds is presented below:

Compound NameMolecular WeightAntimicrobial ActivityEnzyme Inhibition
N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide320.41 g/molModerateYes
Sulfanilamide172.20 g/molHighYes
Acetazolamide222.24 g/molLowYes

This table illustrates that while N-{4-[(propionylanilino)sulfonyl]phenyl}propanamide has moderate antimicrobial activity compared to other sulfonamides, it still retains enzyme inhibition capabilities.

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